

4'-Demethoxypiperlotine C: A Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is an alkaloid that has been isolated from the plant Piper nigrum L., commonly known as black pepper.[1][2] As a member of the piperidine alkaloid family, it represents a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Alkaloids from Piper nigrum, such as the well-studied piperine, are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[3][4][5][6] This technical guide provides a summary of the known physicochemical properties of **4'-Demethoxypiperlotine C**, outlines detailed experimental protocols for the determination of key physicochemical parameters, and explores potential biological activities based on related compounds from its source.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. While specific experimental data for **4'-Demethoxypiperlotine C** is limited in publicly available literature, the foundational molecular properties have been established.

Table 1: Physicochemical Properties of 4'-Demethoxypiperlotine C

Property	Value	Source
Molecular Formula	C15H19NO3	[1]
Molecular Weight	261.32 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	-
Solubility	Data not available	-
рКа	Data not available	-

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties. These protocols are based on established practices for the characterization of novel alkaloids.

Melting Point Determination

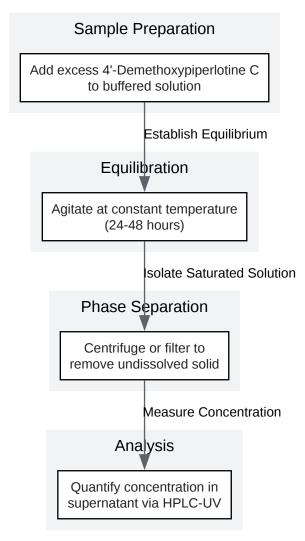
The melting point is a critical indicator of a compound's purity.

Methodology:

- A small, dry sample of 4'-Demethoxypiperlotine C is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial determinant of a drug's oral bioavailability.



Methodology:

- An excess amount of **4'-Demethoxypiperlotine C** is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
- The resulting suspension is filtered or centrifuged to remove undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is expressed in units such as mg/mL or μM .

Experimental Workflow for Solubility Determination

Click to download full resolution via product page

Workflow for determining aqueous solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values.

Methodology:

- A precise amount of 4'-Demethoxypiperlotine C is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
- The solution is placed in a thermostatted vessel and stirred continuously.
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.
- The pH of the solution is recorded after each addition of the titrant.
- The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Potential Biological Activity and Signaling Pathways

While specific biological activities of **4'-Demethoxypiperlotine C** are not extensively documented, related alkaloids from Piper nigrum have been shown to exhibit significant anti-inflammatory properties.[7] A key mechanism underlying this activity is the inhibition of the NF- KB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a critical regulator of the inflammatory response.

In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates I κ B, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF- α , IL-6) and enzymes like inducible nitric oxide synthase (iNOS). Alkaloids from Piper nigrum may inhibit this pathway by preventing the degradation of I κ B.[7]

Stimulus Cytoplasm Pro-inflammatory Stimuli NF-κB / IκB Complex (e.g., LPS) 4'-Demethoxypiperlotine C (Proposed Action) **IKK** Activation Phosphorylation , Inhibition IkB Degradation Release Active NF-κB Nucleus NF-kB Translocation Gene Transcription Inflammatory Response (TNF-α, IL-6, iNOS)

Inhibition of NF-kB Signaling Pathway

Click to download full resolution via product page

Proposed inhibition of the NF-kB pathway.

Conclusion

4'-Demethoxypiperlotine C is a natural product with a defined chemical structure. While a comprehensive experimental characterization of its physicochemical and biological properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols necessary for such an investigation. The established biological activities of related alkaloids from Piper nigrum suggest that **4'-Demethoxypiperlotine C** may hold therapeutic potential, particularly in the context of inflammatory conditions. Further research is warranted to fully elucidate the physicochemical profile and pharmacological activities of this compound to assess its viability for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. saudijournals.com [saudijournals.com]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4'-Demethoxypiperlotine C: A Physicochemical and Biological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7764679#physicochemical-properties-of-4-demethoxypiperlotine-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com